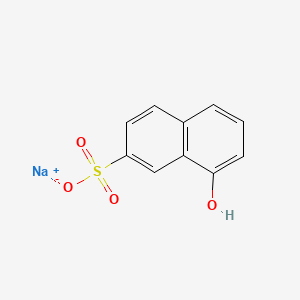

Sodium 8-hydroxynaphthalene-2-sulphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

93805-26-6 |

|---|---|

Molecular Formula |

C10H7NaO4S |

Molecular Weight |

246.22 g/mol |

IUPAC Name |

sodium;8-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O4S.Na/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |

InChI Key |

ZBTMSXYCGHGITD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)O.[Na+] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Sodium 8 Hydroxynaphthalene 2 Sulphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom.

The molecular structure of Sodium 8-hydroxynaphthalene-2-sulphonate is confirmed through the analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. The distinct chemical shifts (δ) of the hydrogen and carbon atoms on the naphthalene (B1677914) ring system allow for unambiguous assignment, confirming the substitution pattern.

In a typical ¹H NMR spectrum, the aromatic protons of the naphthalene core resonate in the downfield region, generally between 7.0 and 8.5 ppm. The specific position of each signal is influenced by the electronic effects of the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups. For instance, the proton ortho to the electron-donating hydroxyl group would be expected to be shifted to a higher field (lower ppm) compared to protons near the electron-withdrawing sulfonate group. chemicalbook.comyoutube.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org The carbon atom attached to the hydroxyl group (C-8) shows a characteristic downfield shift due to the electronegativity of the oxygen atom, while the carbon attached to the sulfonate group (C-2) is also significantly deshielded. The remaining carbon signals provide a complete map of the molecule's connectivity. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Naphthalene Ring of this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C-1 | 7.8 - 8.0 | 118 - 122 |

| C-2 | - | 135 - 145 |

| C-3 | 7.6 - 7.8 | 125 - 129 |

| C-4 | 7.3 - 7.5 | 128 - 132 |

| C-5 | 7.4 - 7.6 | 124 - 128 |

| C-6 | 7.2 - 7.4 | 122 - 126 |

| C-7 | 7.0 - 7.2 | 108 - 112 |

| C-8 | - | 150 - 155 |

| C-4a | - | 130 - 135 |

| C-8a | - | 125 - 130 |

Note: These are estimated values based on data from similar naphthalene derivatives. Actual values may vary depending on the solvent and experimental conditions.

While this compound itself does not exhibit azo-hydrazone tautomerism, it serves as a crucial coupling component in the synthesis of many important azo dyes. When it is chemically modified to include an azo (-N=N-) linkage, typically at the C-7 position adjacent to the hydroxyl group, the resulting dye can exist in two tautomeric forms: the azo form and the hydrazone form. capes.gov.br

NMR spectroscopy is a powerful tool for investigating this tautomeric equilibrium. rsc.orgruc.dk The key distinction lies in the NMR signals of the protons and carbons near the tautomerizable group.

¹H NMR: In the hydrazone form, a characteristic N-H proton signal appears at a very downfield chemical shift, often above 13 ppm, due to strong intramolecular hydrogen bonding. ruc.dk The signals for the aromatic protons also differ significantly between the two forms, reflecting the change in the electronic structure from a naphthalene to a naphthoquinone-like system. rsc.org

¹³C and ¹⁵N NMR: Carbon-13 and Nitrogen-15 NMR provide more direct evidence. The chemical shift of the carbon atom bonded to the oxygen (C-8) is a key indicator; it resonates at a much higher field in the hydrazone (keto) form compared to the azo (enol) form. capes.gov.br Similarly, ¹⁵N NMR can directly distinguish the nitrogen environments in the azo (-N=N-) versus the hydrazone (-NH-N=C) moiety. capes.gov.brcapes.gov.br Studies on related azo dyes show that the equilibrium can be influenced by factors such as solvent polarity, with polar solvents often favoring the more polar hydrazone tautomer. rsc.org

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent bands include:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

Strong, sharp absorption bands typically found around 1200 cm⁻¹ and 1050 cm⁻¹, which are assigned to the asymmetric and symmetric S=O stretching vibrations of the sulfonate group (-SO₃⁻), respectively. researchgate.net

Multiple sharp peaks in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic naphthalene ring.

Absorptions in the fingerprint region (below 1000 cm⁻¹) related to C-H bending and the C-S bond.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 | O-H Stretch | Hydroxyl (-OH) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1200 | Asymmetric S=O Stretch | Sulfonate (-SO₃⁻) |

| ~1050 | Symmetric S=O Stretch | Sulfonate (-SO₃⁻) |

Note: The exact positions of the peaks can be influenced by the sample state (e.g., solid vs. solution) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Solvatochromic Phenomena

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals. The resulting spectrum is characterized by one or more absorption maxima (λₘₐₓ). The positions and intensities of these bands are sensitive to the molecule's electronic structure and its interaction with the solvent (solvatochromism).

The UV-Vis spectrum of this compound typically exhibits multiple absorption bands characteristic of the naphthalene chromophore. The presence of the hydroxyl and sulfonate substituents modifies the electronic structure, causing shifts in the absorption maxima compared to unsubstituted naphthalene. Studies on related compounds show that changing the solvent can lead to shifts in the λₘₐₓ values, a phenomenon known as solvatochromism. This effect arises from differential stabilization of the ground and excited electronic states by the solvent molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For an ionic compound like this compound (C₁₀H₇NaO₄S), electrospray ionization (ESI) is a commonly used technique, typically in negative ion mode.

In negative mode ESI-MS, the spectrum would be expected to show a prominent peak for the deprotonated molecule [M-Na]⁻ at an m/z corresponding to the mass of the 8-hydroxynaphthalene-2-sulfonate anion (C₁₀H₇O₄S⁻), which has a calculated mass of approximately 223.01 Da. nih.govmassbank.eu

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. A characteristic fragmentation pathway for aromatic sulfonates is the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃). aaqr.org

Table 3: Expected Key Ions in the ESI-MS Analysis of this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M-Na]⁻ | [C₁₀H₇O₄S]⁻ | 223.01 | Parent anion |

| [M-Na-SO₃]⁻ | [C₁₀H₇O]⁻ | 143.05 | Loss of sulfur trioxide |

| [M-Na-SO₂]⁻ | [C₁₀H₇O₂]⁻ | 159.04 | Loss of sulfur dioxide |

Note: The observed m/z values in high-resolution mass spectrometry can confirm the elemental composition of the parent ion and its fragments.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can calculate the electron density map and build an atomic model of the molecule.

A successful crystallographic analysis of this compound would provide definitive information on:

Bond lengths and angles: Precise measurements of all covalent bonds within the hydroxynaphthalenesulfonate anion.

Conformation: The planarity of the naphthalene ring system and the orientation of the substituent groups.

Crystal Packing: How the anions, sodium cations, and any co-crystallized water molecules are arranged in the crystal lattice.

Intermolecular Interactions: The details of hydrogen bonding (e.g., involving the hydroxyl group, sulfonate oxygens, and water molecules) and ionic interactions that stabilize the crystal structure.

While a specific crystal structure for this compound is not widely reported in open crystallographic databases, analysis of closely related structures, such as other sodium naphtholsulfonate salts, reveals common features like extensive hydrogen bonding networks and layered packing arrangements dictated by the interactions between the hydrophilic sulfonate groups and the hydrophobic naphthalene rings.

Computational and Theoretical Investigations of Sodium 8 Hydroxynaphthalene 2 Sulphonate

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For the 8-hydroxynaphthalene-2-sulphonate anion, this process involves calculating the potential energy surface to find the coordinates that correspond to a minimum energy level. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly employed for this purpose. These calculations yield precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Exemplary Optimized Geometric Parameters for Naphthalene (B1677914) Derivatives This table presents typical bond lengths calculated for naphthalene-based structures using DFT methods and serves as an illustration of the data obtained through geometry optimization.

| Bond Type | Typical Calculated Bond Length (Å) |

| C-C (aromatic) | 1.37 - 1.43 |

| C-O (hydroxyl) | 1.36 |

| C-S (sulphonate) | 1.78 |

| S=O (sulphonate) | 1.45 |

| O-H (hydroxyl) | 0.97 |

Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. chemicalbook.com

For 8-hydroxynaphthalene-2-sulphonate, the distribution of the HOMO would likely be concentrated around the electron-rich hydroxyl group and the naphthalene ring, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, indicating where a nucleophilic attack might occur. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. chemicalbook.com These calculations are essential for predicting how the molecule will behave in chemical reactions, such as the synthesis of azo dyes where it acts as a coupling component.

Table 2: Illustrative Frontier Orbital Energies for Naphthalene Derivatives This table provides representative energy values obtained from FMO analysis of naphthalene-based compounds.

| Parameter | Representative Energy Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Electron-donating capability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Chemical reactivity & stability |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as an aqueous solution. nih.gov An MD simulation for Sodium 8-hydroxynaphthalene-2-sulphonate would model the interactions of a large number of the anions, sodium cations, and water molecules over time.

The process involves:

Force Field Assignment: A classical force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system, describing bond stretching, angle bending, and non-bonded interactions like van der Waals and electrostatic forces.

System Setup: A simulation box is created and filled with the molecules of interest and solvent. Periodic boundary conditions are applied to simulate an infinite system and avoid edge effects.

Simulation Run: The system is typically equilibrated at a set temperature and pressure, after which a production run is performed to generate trajectories of all atoms over a timescale of nanoseconds to microseconds.

Analysis of these trajectories can reveal crucial information about the solution-phase behavior of this compound. For instance, the radial distribution function can show the hydration shell structure around the sulphonate and hydroxyl groups, as well as the average distance between the sodium counter-ion and the negatively charged sulphonate group. Furthermore, MD simulations can predict whether the molecules tend to aggregate at higher concentrations, a phenomenon observed in other naphthalenesulfonate derivatives. nih.gov

Theoretical Prediction of Chemical Descriptors and Structure-Activity Relationships (e.g., TPSA, LogP)

Computational methods can quickly calculate key molecular descriptors that are used to predict the pharmacokinetic and pharmacodynamic properties of a compound in Structure-Activity Relationship (SAR) studies. These descriptors quantify the physicochemical characteristics of the molecule.

Due to the absence of a dedicated PubChem entry for 8-hydroxynaphthalene-2-sulfonic acid, the computed properties for its close structural isomer, 6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid) , are presented below as a representative example. These values provide a strong indication of the expected properties for the 8-hydroxy isomer.

Table 3: Computed Molecular Properties and Descriptors for 6-Hydroxynaphthalene-2-sulfonic acid (Isomer of the Target Compound)

| Property/Descriptor | Value | Significance |

| Molecular Formula | C₁₀H₈O₄S | Basic elemental composition |

| Molecular Weight | 224.23 g/mol | Mass of one mole of the substance |

| XLogP3 | 0.3 | A measure of lipophilicity (fat-solubility) |

| Topological Polar Surface Area (TPSA) | 83 Ų | Predicts transport properties like cell permeability |

| Hydrogen Bond Donor Count | 2 | Number of hydrogen atoms bonded to electronegative atoms |

| Hydrogen Bond Acceptor Count | 4 | Number of electronegative atoms capable of accepting hydrogen bonds |

| Rotatable Bond Count | 1 | Measure of molecular flexibility |

| Complexity | 319 | A score based on the complexity of the molecular structure |

| Heavy Atom Count | 15 | Number of non-hydrogen atoms |

Data sourced from PubChem CID 7117 for 6-hydroxynaphthalene-2-sulfonic acid and is used as a close structural analog.

The Topological Polar Surface Area (TPSA) is particularly important for predicting drug transport properties. The calculated value of 83 Ų suggests moderate cell permeability. The XLogP3 value of 0.3 indicates that the compound is relatively hydrophilic. These descriptors are vital in fields like dye chemistry and materials science for predicting how the molecule will interact with different phases and surfaces.

Computational Modeling of Reaction Mechanisms and Transition States

Beyond predicting reactivity with FMO theory, computational chemistry can model the entire pathway of a chemical reaction. This is achieved by locating the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants and products.

For a reaction involving 8-hydroxynaphthalene-2-sulphonate, such as electrophilic aromatic substitution, DFT calculations can be used to:

Optimize the geometry of the reactants, the intermediate (e.g., a sigma complex), the transition state, and the products.

Calculate the energies of each of these structures. The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, which determines the reaction rate.

Perform a frequency calculation on the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

By mapping out the complete energy profile, researchers can understand the feasibility of a proposed mechanism, identify the rate-determining step, and investigate the effects of substituents or catalysts on the reaction outcome. This predictive power allows for the rational design of synthetic routes and the optimization of reaction conditions without extensive empirical experimentation.

Reactivity and Derivatization Pathways of Sodium 8 Hydroxynaphthalene 2 Sulphonate

Azo Coupling Reactions for Dye Intermediate Synthesis

Azo coupling is a cornerstone of dye chemistry, responsible for producing a vast array of colors. In these reactions, an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, reacts with a diazonium salt in an electrophilic aromatic substitution reaction. researchgate.netslideshare.net Naphthalene (B1677914) derivatives are frequently used as coupling components due to the ability of the fused ring system to produce deep and varied colors. Sodium 8-hydroxynaphthalene-2-sulphonate, with its activated ring system, serves as an excellent coupling component. The hydroxyl group strongly activates the naphthalene ring towards electrophilic attack, while the sulfonate group imparts water solubility to the final dye product, a crucial property for textile dyeing processes. imrpress.com

The first step in the synthesis of an azo dye is the formation of a diazonium salt from a primary aromatic amine. imrpress.comunb.ca This process, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). cuhk.edu.hk The reaction is performed at low temperatures, typically between 0 and 5 °C, to prevent the highly unstable diazonium salt from decomposing. cuhk.edu.hkgoogle.com

Aminonaphthalene sulfonic acids are common precursors used for diazotization in the dye industry. wikipedia.org The specific choice of aminonaphthalene sulfonic acid allows for fine-tuning the properties of the resulting dye. The general procedure involves dissolving or suspending the amine in an acidic solution, cooling it in an ice bath, and then adding an aqueous solution of sodium nitrite dropwise. cuhk.edu.hkorgsyn.org The successful diazotization of aminonaphthalene sulfonic acids can sometimes be challenging due to their poor solubility in mineral acids, but methods have been developed to achieve this, for instance, by dissolving the amine in a weakly basic solution before reacting it with the acidified nitrite solution. tandfonline.com

| Parameter | Condition | Purpose | Source |

| Reactants | Primary aromatic amine, Sodium Nitrite (NaNO₂), Mineral Acid (e.g., HCl) | To form the diazonium salt | unb.cacuhk.edu.hk |

| Temperature | 0–5 °C | To ensure the stability of the diazonium salt intermediate | cuhk.edu.hkgoogle.com |

| pH | Strongly acidic | To generate nitrous acid (HNO₂) in situ | google.comgoogle.com |

| Solvent | Water / Aqueous Acid | Medium for the reaction | orgsyn.orgtandfonline.com |

Table 1: General Conditions for the Diazotization of Aromatic Amines.

Once the diazonium salt is prepared, it is reacted with a coupling component. When this compound is used as the coupling component, the diazonium ion acts as an electrophile and attacks the electron-rich naphthalene ring. researchgate.net The strongly activating hydroxyl group (-OH) directs the substitution to the ortho position. The reaction is an electrophilic aromatic substitution. slideshare.netimrpress.com

The pH of the coupling medium is a critical parameter for controlling the reaction. Coupling reactions with phenols and naphthols are typically carried out in mildly alkaline solutions (e.g., using sodium hydroxide (B78521) or sodium carbonate). cuhk.edu.hkyoutube.com This is because the deprotonation of the hydroxyl group to form a phenoxide ion greatly enhances its activating effect, facilitating the electrophilic attack by the relatively weak diazonium ion electrophile. For instance, in the synthesis of trisazo dyes, coupling with 6-amino-4-hydroxynaphthalene-2-sulfonic acid is conducted under basic conditions. The resulting product is an azo compound, characterized by the -N=N- linkage connecting the two aromatic systems. cuhk.edu.hk

| Parameter | Condition | Purpose | Source |

| Coupling Component | Phenol / Naphthol (e.g., this compound) | Provides the electron-rich aromatic ring for substitution | imrpress.com |

| pH | Mildly alkaline | To deprotonate the hydroxyl group, increasing its activating effect | cuhk.edu.hkyoutube.com |

| Temperature | 0–10 °C | To maintain the stability of the diazonium salt during coupling | google.com |

| Mechanism | Electrophilic Aromatic Substitution | The fundamental reaction pathway for forming the C-N bond | researchgate.netslideshare.net |

Table 2: Typical Conditions for Azo Coupling with Naphthol Derivatives.

Functional Group Interconversions and Modifications

Beyond azo coupling, the functional groups of this compound can be modified to create a variety of other chemical structures.

The number and position of sulfonic acid groups on the naphthalene ring significantly influence a molecule's solubility and reactivity.

Sulfonation: The introduction of additional sulfonic acid groups can be achieved by treating the naphthalene derivative with a sulfonating agent, such as sulfur trioxide (SO₃) or concentrated sulfuric acid. researchgate.net The position of the incoming group is highly dependent on the reaction conditions, particularly temperature and the stoichiometry of the sulfonating agent. researchgate.netchemicalindustriessecrets.com For example, the sulfonation of 2-naphthol (B1666908) with varying equivalents of SO₃ leads to different isomers, including the 8-sulfonic acid derivative. researchgate.net This demonstrates that existing substituents heavily influence the regioselectivity of further sulfonation.

Desulfonation: The removal of a sulfonic acid group is also a synthetically useful reaction. Desulfonation is essentially the reverse of sulfonation and is typically achieved by heating the sulfonic acid in dilute aqueous acid. wikipedia.orgyoutube.com This reaction proceeds via an electrophilic aromatic substitution mechanism where a proton acts as the electrophile. This process can be used to achieve specific substitution patterns that are not directly accessible, for example, by removing a directing group after it is no longer needed. In some cases, the sulfonate group can also be removed and replaced by a hydroxyl group under harsh conditions, such as fusion with sodium hydroxide at high temperatures. google.com

The hydroxyl and sulfonate groups themselves are reactive sites for further derivatization.

Hydroxyl Group Modifications: The hydroxyl group can undergo several key reactions. It can be converted into an ether through reactions like the Williamson Ether Synthesis, which involves deprotonation to an alkoxide followed by reaction with an alkyl halide. msu.edu Another important transformation is its conversion into a sulfonate ester (e.g., tosylate or mesylate) by reacting it with the corresponding sulfonyl chloride. libretexts.org This modification converts the hydroxyl group into a very good leaving group, facilitating nucleophilic substitution reactions at the adjacent carbon, although this is less common for aromatic systems unless activated. msu.edulibretexts.org The Bucherer reaction provides a pathway to convert the naphthol into a naphthylamine using ammonium (B1175870) salts, a key transformation in the synthesis of different dye intermediates. wikipedia.org

Sulfonate Group Modifications: The sulfonic acid group is generally stable, but it can be transformed under specific conditions. As mentioned, fusion with sodium hydroxide can replace the sulfonate group with a hydroxyl group, a reaction central to the production of naphthols from their corresponding sulfonic acids. wikipedia.orgyoutube.comyoutube.com Additionally, sulfonic acid groups can be reduced to thiols. For instance, naphthalene-1-sulfonic acid can be reduced to 1-naphthalenethiol (B1663976) using reagents like triphenylphosphine. wikipedia.org

Polymeric and Supramolecular Material Precursor Applications

The unique structure of hydroxynaphthalene sulfonates makes them attractive building blocks for larger, more complex chemical architectures like polymers and supramolecular assemblies. While its primary documented use is in dye synthesis, its functional groups suggest potential as a monomer precursor.

The field of supramolecular chemistry has utilized structurally similar (phenylamino)naphthalenesulfonic acids as fluorescent probes. nih.gov These molecules exhibit environmentally sensitive fluorescence; they are weakly fluorescent in polar solvents like water but become highly fluorescent when they bind to hydrophobic pockets in macromolecules like proteins. nih.gov The binding is often driven by an initial electrostatic interaction between the anionic sulfonate group and cationic residues on the protein surface, followed by the insertion of the hydrophobic naphthalene core into a nonpolar region. nih.gov This behavior makes them valuable tools for studying protein folding and conformation. nih.gov Given its analogous structure, this compound could potentially be used in similar applications as a fluorescent probe for sensing and bio-imaging. The combination of a hydrophilic sulfonate "anchor" and a hydrophobic, fluorescent aromatic core is the key to this functionality.

Regioselective Functionalization Strategies and Synthetic Challenges of this compound

The reactivity of this compound is governed by the electronic and steric interplay of the hydroxyl (-OH) and sulphonate (-SO₃Na) groups on the naphthalene core. The hydroxyl group at the C-8 position is a potent activating group, directing electrophilic substitution to the ortho and para positions. Conversely, the sulphonate group at the C-2 position is a deactivating, meta-directing group. This dichotomy in directing effects, coupled with the inherent steric strain of the peri-substitution pattern, presents unique challenges and opportunities for regioselective functionalization.

The peri-positions (C-1 and C-8) on the naphthalene ring are spatially proximate, with an approximate distance of 2.5 Å. wikipedia.org This proximity can lead to significant van der Waals strain and electronic repulsion between substituents at these positions, influencing the feasibility and outcome of chemical transformations. wikipedia.orgacs.orgmdpi.comrsc.org

Electrophilic Aromatic Substitution

The hydroxyl group, being a strong activating group, primarily dictates the position of electrophilic attack. The ortho positions (C-7) and the para position (C-5) relative to the hydroxyl group are electronically enriched and thus favored sites for substitution. However, the deactivating nature of the sulphonate group at C-2, along with its steric bulk, can modulate this preference.

Nitration:

The introduction of a nitro group onto the naphthalene ring is a key step in the synthesis of various dye intermediates and other functionalized derivatives. The nitration of hydroxynaphthalenesulphonic acids is feasible, as evidenced by the existence of compounds like 8-hydroxy-5,7-dinitro-2-naphthalenesulphonic acid. sigmaaldrich.comepa.gov This suggests that under appropriate conditions, nitration can occur at the C-5 and C-7 positions, which are para and ortho to the activating hydroxyl group, respectively.

The nitration of related compounds, such as Tobias acid (2-amino-1-naphthalenesulphonic acid), has been shown to yield a mixture of 5- and 8-nitro isomers, with lower temperatures favoring the formation of the 8-nitro product. google.com While the starting material is different, this highlights the possibility of achieving regioselectivity by carefully controlling reaction conditions. Patents describing the nitration of naphthalenesulphonic acids often utilize mixed acid (nitric and sulphuric acid) at controlled temperatures. google.com

| Reaction | Reagents | Potential Products | Reference(s) |

| Dinitration | Not specified | 8-hydroxy-5,7-dinitro-2-naphthalenesulphonic acid | sigmaaldrich.comepa.gov |

| Mononitration (analogy) | Mixed acid (HNO₃/H₂SO₄) | 8-hydroxy-5-nitro-2-naphthalenesulphonic acid and/or 8-hydroxy-7-nitro-2-naphthalenesulphonic acid | google.comgoogle.com |

Sulphonation:

Further sulphonation of this compound is influenced by the existing sulphonate group, which deactivates the ring towards further electrophilic attack. Studies on the sulphonation of deactivated naphthalene derivatives show that the reaction primarily yields 5- and 8-sulpho isomers, with the 5-sulpho isomer being the major product. sioc-journal.cn For 1-hydroxynaphthalene-8-sulphonic acid, further sulphonation yields 1-hydroxynaphthalene-4,8-disulphonic acid. chemicalbook.com This suggests that if further sulphonation of this compound were to occur, the incoming sulphonic acid group would likely be directed to the other ring, at positions such as C-5 or C-7.

Nucleophilic Substitution and Derivatization of the Hydroxyl Group

The hydroxyl group at the C-8 position can undergo various reactions to introduce new functionalities.

Bucherer-Lepetit Reaction:

The Bucherer-Lepetit reaction is a reversible process that converts naphthols to naphthylamines in the presence of ammonia (B1221849) and a bisulphite. wikipedia.orgyoutube.com This reaction is a cornerstone in the industrial synthesis of aminonaphthalenesulphonic acids, which are crucial dye intermediates. wikipedia.orgorganicreactions.orggoogle.comrsc.orgchempedia.info Applying this reaction to this compound would be a direct route to sodium 8-amino-2-naphthalenesulphonate. The mechanism involves the addition of bisulphite to the naphthalene ring, followed by nucleophilic attack by ammonia and subsequent elimination of water and bisulphite. wikipedia.org

Ullmann Condensation:

While the Ullmann reaction typically involves the coupling of an aryl halide with an alcohol, amine, or thiol, related C-N bond-forming reactions on peri-substituted naphthalenesulphonic acids have been reported. For instance, 8-anilinonaphthalene-1-sulphonic acid (ANS) and its derivatives have been synthesized via a microwave-assisted, copper-catalyzed Ullmann-type coupling of 8-chloro-1-naphthalenesulphonic acid with various anilines. nih.govacs.orgacs.org This demonstrates that nucleophilic substitution at the peri-position is a viable strategy, although it may require the conversion of the hydroxyl group to a better leaving group, such as a halide. A significant side product in these aqueous reactions is the corresponding 8-hydroxynaphthalene-1-sulphonic acid, highlighting the challenge of controlling the reaction outcome. nih.govacs.orgacs.org

| Reaction Type | Starting Material (analogy) | Reagents | Product (analogy) | Reference(s) |

| Ullmann Coupling | 8-chloro-1-naphthalenesulphonic acid | Aniline, Cu(0), NaH₂PO₄/Na₂HPO₄ buffer, microwave | 8-anilino-1-naphthalenesulphonic acid | nih.govacs.orgacs.org |

Alkali Fusion:

Fusion with strong alkali, such as sodium hydroxide, can be used to replace a sulphonate group with a hydroxyl group. wikipedia.org In the case of 1-hydroxynaphthalene-8-sulphonic acid, alkali fusion with potassium hydroxide at 230°C yields 1,8-dihydroxynaphthalene. chemicalbook.com This suggests that under harsh conditions, the sulphonate group in this compound could potentially be replaced, although this would alter the core structure significantly.

Synthetic Challenges

The primary synthetic challenge in the functionalization of this compound is managing the regioselectivity due to the competing directing effects of the hydroxyl and sulphonate groups. The steric hindrance imposed by the peri-substituents can also impede reactions and favor the formation of thermodynamically more stable products. wikipedia.orgacs.org For instance, the preparation of 1,8-acyl pyrrolyl naphthalenes has been reported to be challenging due to the tendency of the pyrrole (B145914) moiety towards electrophilic substitution and the steric strain of the peri-substituents. mdpi.com

Furthermore, the water-solubility imparted by the sodium sulphonate group may necessitate reaction conditions that are compatible with aqueous or polar protic solvents, which can limit the choice of reagents and reaction types. The synthesis of derivatives often requires multi-step sequences, including protection of one of the functional groups to achieve the desired regioselectivity, followed by deprotection.

Coordination Chemistry and Complexation Phenomena Involving Hydroxynaphthalene Sulphonates

Ligand Properties of Hydroxynaphthalene Sulphonates in Metal Complexation

Hydroxynaphthalene sulphonates, including the 8-hydroxy-2-sulphonate isomer, are noteworthy ligands in coordination chemistry. Their chelating ability stems from the presence of at least two functional groups capable of donating electron pairs to a central metal ion. In the case of 8-hydroxynaphthalene-2-sulphonate, the hydroxyl (-OH) group and the sulphonate (-SO₃⁻) group are the primary coordination sites.

The hydroxyl group, upon deprotonation, provides a hard oxygen donor site, which forms a strong coordinate bond with a variety of metal ions. The sulphonate group, being permanently anionic, can also participate in coordination, acting as a secondary binding site. This dual functionality allows the molecule to act as a bidentate ligand, forming a stable chelate ring with the metal ion. The naphthalene (B1677914) backbone provides a rigid scaffold, influencing the stereochemistry of the resulting metal complex. The delocalized π-electron system of the naphthalene ring can also play a role in the electronic properties of the metal complexes.

The properties of these ligands can be compared to other well-known chelating agents like 8-hydroxyquinoline (B1678124) and its sulphonated derivatives, which are also known to form stable metal complexes. The presence of the sulphonate group enhances the water solubility of both the ligand and its metal complexes, which is a significant advantage for applications in aqueous systems.

Studies on Metal Ion Chelation and Complex Stability

The interaction of hydroxynaphthalene sulphonates with metal ions has been the subject of various studies to understand the nature of the coordination, the stability of the formed complexes, and their stoichiometry.

The stoichiometry of the metal complexes of hydroxynaphthalene sulphonates, i.e., the ratio of metal ions to ligands in the complex, is crucial for understanding their structure and behavior. Common methods for determining stoichiometry include potentiometric titrations and the method of continuous variations (Job's plot).

The stability of these metal complexes is quantified by their stability constants (or formation constants). A high stability constant indicates a strong interaction between the metal ion and the ligand, resulting in a stable complex. researchgate.net The stability of metal complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration), the properties of the ligand (basicity of the donor atoms and the chelate effect), and the reaction conditions (pH, temperature, and solvent). researchgate.net

Table 1: Representative Stability Constants (log K) of Metal Complexes with a Related Ligand (8-Hydroxyquinoline-5-sulfonic acid)

| Metal Ion | log K₁ | log K₂ |

|---|---|---|

| Cu²⁺ | 11.5 | 10.2 |

| Ni²⁺ | 9.8 | 8.5 |

| Co²⁺ | 8.9 | 7.8 |

| Zn²⁺ | 8.7 | 8.0 |

| Fe²⁺ | 8.2 | 7.1 |

| Mn²⁺ | 6.5 | 5.4 |

| Mg²⁺ | 4.8 | - |

| Ca²⁺ | 3.5 | - |

Note: This data is for a structurally related ligand and is for illustrative purposes only.

Spectrophotometric methods, including UV-Visible absorption and fluorescence spectroscopy, are powerful tools for studying the formation and properties of metal complexes with hydroxynaphthalene sulphonates. The complexation of the ligand with a metal ion often leads to significant changes in the electronic spectrum.

Upon complexation, a shift in the maximum absorption wavelength (λmax) and a change in the molar absorptivity (ε) are typically observed. These changes can be monitored to study the complex formation and to determine the stoichiometry and stability constant of the complex. For instance, the formation of a colored chelate between a ligand and a metal ion can be used for the quantitative determination of the metal. A study on the spectrophotometric determination of iron with 1-hydroxy-4-sulpho-2-naphthoic acid showed the formation of a red-brown chelate with a λmax in the range of 500-520 nm. nih.gov

Many hydroxynaphthalene sulphonate complexes with metal ions, particularly those with closed-shell configurations like Zn²⁺, Cd²⁺, and Mg²⁺, are known to be fluorescent. uci.edu The fluorescence properties of these complexes are highly sensitive to the metal ion and the coordination environment. uci.edu This phenomenon is the basis for the development of fluorescent sensors for metal ion detection. The table below illustrates hypothetical spectrophotometric data for a metal complex with a hydroxynaphthalene sulphonate ligand.

Table 2: Representative Spectrophotometric Data for a Metal-Hydroxynaphthalene Sulphonate Complex

| Property | Ligand | Metal Complex |

|---|---|---|

| UV-Vis Absorption | ||

| λmax (nm) | 330 | 375 |

| Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | 5,000 | 15,000 |

| Fluorescence Emission | ||

| Excitation λmax (nm) | 340 | 380 |

| Emission λmax (nm) | 450 | 510 |

| Quantum Yield (Φ) | 0.05 | 0.45 |

Note: This data is hypothetical and for illustrative purposes.

Applications in Analytical Chelation Chemistry and Sensing

The ability of Sodium 8-hydroxynaphthalene-2-sulphonate and related compounds to form stable and often colored or fluorescent complexes with metal ions makes them valuable reagents in analytical chemistry. Their primary applications lie in the quantitative determination of metal ions and as indicators in complexometric titrations.

The formation of a specific color upon reaction with a metal ion allows for its determination using colorimetry or spectrophotometry. nih.gov The high molar absorptivity of some of these complexes enables the detection of metal ions at low concentrations.

Furthermore, the fluorescent nature of certain metal complexes of hydroxynaphthalene sulphonates is exploited in the development of highly sensitive and selective fluorescent sensors. uci.edu The fluorescence intensity of the complex is often proportional to the concentration of the metal ion, allowing for quantitative analysis. The sulphonate group imparts water solubility, making these sensors suitable for use in aqueous environmental and biological samples. uci.edu The selectivity of these sensors can be tuned by modifying the structure of the ligand and by controlling the experimental conditions such as pH.

Exploration of Supramolecular Architectures through Coordination

The directional nature of coordinate bonds, combined with the rigid structure of the hydroxynaphthalene sulphonate ligand, allows for the construction of well-defined supramolecular architectures. By reacting these ligands with metal ions that have specific coordination geometries (e.g., linear, square planar, tetrahedral, or octahedral), a variety of one-, two-, and three-dimensional structures can be assembled.

These supramolecular assemblies are held together by a combination of strong coordinate bonds and weaker non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The resulting architectures can exhibit interesting properties, such as porosity, which can be exploited for applications in gas storage, separation, and catalysis. The study of these complex structures provides insights into the principles of molecular self-assembly and crystal engineering. While specific examples for this compound are not extensively documented, the principles of forming such architectures are well-established in coordination chemistry with similar ligands.

Environmental Chemical Transformation and Degradation Mechanisms of Sodium 8 Hydroxynaphthalene 2 Sulphonate

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform the chemical structure of a compound. For Sodium 8-hydroxynaphthalene-2-sulphonate, these pathways primarily include photochemical, electrochemical, and chemical oxidation processes.

Photochemical degradation relies on light energy to initiate chemical reactions. The direct photodegradation of naphthalenesulfonic acids by UV radiation (at a wavelength of 254 nm) is generally considered ineffective, exhibiting very low quantum yields. researchgate.net However, degradation rates can be influenced by the light source and the presence of other chemical species.

Advanced Oxidation Processes (AOPs) significantly enhance the photochemical breakdown of these refractory compounds. Processes like the Photo-Fenton reaction (using UV light, hydrogen peroxide, and iron salts) or UV/Oxone systems generate highly reactive hydroxyl radicals (•OH), which are non-selective and can rapidly oxidize a wide range of organic pollutants. researchgate.netnih.gov For instance, the degradation of naphthalene (B1677914) using a Fe²⁺/Oxone/UV-A system has proven to be highly efficient, with over 90% removal achieved in 20 minutes under optimal conditions. nih.gov The presence of the hydroxyl group on the naphthalene ring in hydroxynaphthalene is expected to increase its reactivity towards these radicals. copernicus.org

The kinetics of these reactions are complex. In the Fe²⁺/Oxone/UV process for naphthalene, a two-stage reaction kinetic model has been proposed, accounting for an initial surge in radical generation followed by a deficit, which can be managed by the stepwise addition of oxidants. nih.gov While specific kinetic data for this compound is scarce, the degradation is expected to follow pseudo-first-order kinetics in the presence of a constant excess of hydroxyl radicals. The degradation pathway likely involves hydroxylation of the aromatic ring, followed by ring opening, leading to the formation of smaller organic acids and eventually mineralization to CO₂, water, and sulfate (B86663) ions. nih.gov

Table 1: Photodegradation Efficiency of Naphthalenesulfonic Acids

| Process | Compound Type | Conditions | Observed Efficiency | Source |

|---|---|---|---|---|

| Direct Photolysis (UV) | Naphthalenesulphonic acids | 254 nm UV radiation | Low reactivity, quantum yield (Φ) close to zero. | researchgate.net |

| Direct Photolysis (Medium-pressure lamp) | Naphthalene mono-, di-, and tri-sulphonates (NS, NDS, NTS) | - | Quantum yields (Φ) of 0.019 (NS), 0.008 (NDS), and 0.002 (NTS). Rate decreases with more sulphonic groups. | researchgate.net |

| Fe²⁺/Oxone/UV (FOU) | Naphthalene | [Fe²⁺] = 0.250 mM, [Oxone] = 0.250 mM, pH = 2.8, λ = 350 nm | >90% removal in 20 minutes. | nih.gov |

| Photo-Fenton-like | K-acid (2-naphthylamine-3,6,8-trisulphonic acid) | UV-C, UV-A or visible light | Rapid and complete degradation with >90% mineralization. | researchgate.net |

Electrochemical oxidation offers a powerful method for the complete mineralization of persistent organic pollutants like naphthalenesulfonates. This process typically involves the generation of strong oxidizing agents, primarily hydroxyl radicals, at the surface of an anode, such as a Boron-Doped Diamond (BDD) electrode. researchgate.net These radicals attack the organic molecule, leading to its breakdown. The complete mineralization of naphthalenesulfonates has been achieved using BDD anodes. researchgate.net

The efficiency of electrochemical oxidation can be influenced by factors such as the initial concentration of the pollutant, with higher concentrations generally leading to lower degradation rates. researchgate.net For related compounds like 2-naphthol (B1666908), the electro-Fenton process, which combines electrochemical generation of H₂O₂ with a Fenton catalyst (Fe²⁺), has been shown to achieve high removal rates (97.35% in 100 minutes). mdpi.com The anodic behavior of naphthols can vary significantly depending on the solvent used, and in some cases, can lead to the formation of insulating polymer films on the electrode surface, a process known as fouling. mdpi.com

Chemical oxidation, primarily through AOPs like the Fenton process, is also a viable degradation pathway. These methods are effective in breaking down the stable aromatic structure of naphthalenesulfonates into more biodegradable intermediates or completely mineralizing them. mdpi.com

Biotic Transformation Pathways and Microbial Metabolism

The biodegradation of naphthalenesulfonates is a key environmental process carried out by diverse microbial communities. frontiersin.orgnih.gov Bacteria have evolved specific enzymatic pathways to utilize these xenobiotic compounds as sources of carbon, sulfur, and energy.

The crucial first step in the aerobic bacterial metabolism of naphthalenesulfonates is the cleavage of the carbon-sulfur (C-S) bond to remove the sulfonate group. asm.org This is typically achieved by a multicomponent dioxygenase enzyme system, often a naphthalene dioxygenase. frontiersin.orgnih.gov The enzyme catalyzes the dihydroxylation of the aromatic ring to which the sulfonate group is attached. frontiersin.org This regioselective attack forms an unstable dihydrodiol intermediate. frontiersin.org The sulfonate group is then spontaneously eliminated as sulfite (B76179) (SO₃²⁻) during the rearomatization of the ring, yielding a dihydroxynaphthalene. frontiersin.orgasm.org

This oxygenolytic cleavage, where the hydroxyl groups are derived from molecular oxygen, is a common strategy employed by bacteria to overcome the stability of the aromatic sulfonic acid bond. d-nb.info For many substituted naphthalenesulfonates, this initial desulfonation is the rate-limiting step in their complete degradation.

Following the initial desulfonation, the resulting dihydroxylated naphthalene (e.g., 1,2-dihydroxynaphthalene) enters established catabolic pathways for naphthalene degradation. frontiersin.orgnih.gov The dihydroxynaphthalene intermediate is subjected to ring cleavage by another dioxygenase enzyme. mdpi.com

The subsequent degradation can proceed through several routes, commonly involving intermediates like salicylate (B1505791) or gentisate. frontiersin.orgnih.gov For example, 1,2-dihydroxynaphthalene can be cleaved to form 2-hydroxychromene-2-carboxylic acid, which is then converted through a series of enzymatic steps to salicylate. nih.gov Salicylate is a central intermediate that is further hydroxylated to catechol or gentisate, which then undergo further ring fission. frontiersin.orgmdpi.com Ultimately, these pathways funnel the carbon skeleton into the Krebs cycle, leading to the complete mineralization of the compound. researchgate.net In some bacterial consortia, one species may perform the initial desulfonation and conversion to an intermediate like aminosalicylate, which is then metabolized by another species in the community. asm.orgnih.gov

A variety of microorganisms capable of degrading naphthalenesulfonates have been isolated from different environments, including industrial and municipal wastewater. asm.orgd-nb.info The genus Pseudomonas is frequently cited for its remarkable metabolic versatility in degrading these compounds. frontiersin.orgmdpi.com For instance, Pseudomonas sp. strain BN6 has been shown to convert a range of hydroxynaphthalene-2-sulfonates, including the 8-hydroxy isomer, into their corresponding salicylates. asm.orgnih.gov Other bacteria, such as those from the genus Arthrobacter, have also been identified that can utilize aromatic sulfonates as a sole source of sulfur. d-nb.info Often, complete degradation is achieved by synergistic microbial consortia where different strains carry out complementary parts of the metabolic pathway. nih.govnih.gov

Table 2: Examples of Naphthalene Sulfonate Degrading Microorganisms

| Microorganism | Degradation Capability | Metabolic Characteristics | Source |

|---|---|---|---|

| Pseudomonas sp. strain BN6 | Degrades various amino- and hydroxynaphthalene-2-sulfonates (including 5-, 6-, 7-, and 8-substituted isomers). | Performs initial conversion to corresponding salicylates via regioselective 1,2-dioxygenation. | asm.orgnih.gov |

| Pseudomonas sp. strain BN9 | Degrades 5-aminosalicylate. | Works in mutualistic consortia with strain BN6 for complete mineralization of 6-aminonaphthalene-2-sulfonate. | asm.orgnih.gov |

| Pseudomonas spp. (strains A3, C22) | Degrade naphthalenesulfonic acids. | Initiate metabolism by dihydroxylation of the sulfonated ring, leading to 1,2-dihydroxynaphthalene. | frontiersin.orgnih.gov |

| Arthrobacter sp. strain DZ-6 | Utilizes at least 18 different aromatic sulfonates as a sole sulfur source. | Does not use the compounds as a carbon source. Exhibits broad substrate range for desulfonation. | d-nb.info |

| Unidentified strains S-313, Z-63 | Utilize various naphthalenesulfonates as a sulfur source. | Isolated from industrial and municipal sewage; convert naphthalenesulfonates to corresponding naphthols. | d-nb.info |

Modeling of Environmental Fate and Transformation Kinetics of this compound

The environmental fate and transformation of this compound are governed by a complex interplay of physical, chemical, and biological processes. Due to the compound's release into various environmental compartments, predictive modeling is an essential tool for estimating its persistence, distribution, and potential for degradation. These models integrate the compound's physicochemical properties with data on abiotic and biotic transformation mechanisms to forecast its behavior in the environment.

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to predict the environmental fate of chemicals when experimental data are limited. These models establish a correlation between the chemical structure of a compound and its environmental behavior, such as its rate of biodegradation or photodegradation. For naphthalenesulfonic acids and their derivatives, QSAR models can estimate key parameters like the half-life in different environmental media (water, soil, sediment) by comparing their structural features to those of well-studied compounds. nih.gov The presence of the hydroxyl (-OH) and sulfonate (-SO₃Na) groups on the naphthalene core are critical descriptors in these models.

Kinetic modeling is used to describe the rate at which the compound degrades. The degradation of many organic pollutants, including related naphthalenesulfonate compounds, often follows pseudo-first-order kinetics, particularly in processes like photodegradation. nih.gov This means the rate of degradation is proportional to the concentration of the compound.

The biodegradation of naphthalenesulfonic acids has been studied, and kinetic data from these studies can provide insights into the potential fate of this compound. For instance, research on the biodegradation of naphthalene-2-sulfonic acid (2-NSA), a structural isomer, by bacterial strains has provided specific kinetic parameters. In a study using Arthrobacter sp. and Comamonas sp., the half-lives for 2-NSA degradation were determined under controlled laboratory conditions. nih.gov While these values are not specific to the 8-hydroxy-2-sulphonate isomer, they serve as valuable data points for modeling the environmental persistence of this class of compounds.

The following table summarizes key research findings relevant to the modeling of the environmental fate and transformation kinetics of naphthalenesulfonates.

Interactive Data Table: Research Findings on Naphthalenesulfonate Degradation Kinetics

| Compound | Degradation Process | Model/Organism | Key Findings | Half-life |

| Naphthalene-2-sulfonic acid (2-NSA) | Biodegradation | Arthrobacter sp. 2AC | Complete degradation of 100 mg/L in 33 hours. | 20 hours (at 100 and 500 mg/L) nih.gov |

| Naphthalene-2-sulfonic acid (2-NSA) | Biodegradation | Comamonas sp. 4BC | Complete degradation of 100 mg/L in 33 hours. | 26 hours (at 100 and 500 mg/L) nih.gov |

| Monochlorinated Naphthalenes | Photodegradation | UV-C Irradiation | Follows pseudo-first-order kinetics. | Not specified nih.gov |

| Perfluorooctane sulfonate (PFOS) | Photodegradation | UV irradiation in water | Rate constant of 0.13 days⁻¹ | ~5.3 days nih.gov |

It is important to note that environmental factors such as pH, temperature, the presence of other organic matter, and the specific microbial populations present can significantly influence the actual degradation rates in the environment. nih.gov Therefore, models of environmental fate must be parameterized and validated with field data whenever possible to improve their accuracy. nih.gov

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of Sodium 8 Hydroxynaphthalene 2 Sulphonate

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is a cornerstone for the analysis of naphthalene (B1677914) sulfonates, a class of compounds known for being highly water-soluble. nih.gov These techniques are indispensable for separating the target analyte from impurities, starting materials, and isomeric by-products that often possess very similar chemical properties.

High-Performance Liquid Chromatography (HPLC) is the most prominent technique for the quantification and purity assessment of naphthalene sulfonates. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is commonly utilized, often in an ion-pair mode to enhance the retention of the highly polar sulfonate analytes on nonpolar stationary phases like C18. researchgate.net

Method development involves the careful optimization of several parameters to achieve baseline separation of the analyte from related substances. Key variables include the type of stationary phase, the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the type and concentration of an ion-pairing reagent (e.g., tetrabutylammonium (B224687) salts), and the pH of the mobile phase. researchgate.netsielc.comsielc.com Detection is frequently performed using a UV-visible detector, as the naphthalene ring system is strongly chromophoric. sielc.comscispace.com For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detectors are also employed. researchgate.net

Validation of the developed HPLC method is critical to ensure its reliability and is performed according to guidelines from the International Conference on Harmonisation (ICH). nih.govmdpi.com This process verifies the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govmdpi.com For instance, a validated stability-indicating HPLC method can separate degradation products from the main compound, which is crucial for assessing the stability of the drug substance. mdpi.com The linearity of a method is typically confirmed by a high correlation coefficient (r²) value, often greater than 0.999, over a specified concentration range. scispace.comnih.gov

| Parameter | Method 1 (General Naphthalene Sulfonates) researchgate.net | Method 2 (Isomer Separation) sielc.com | Method 3 (General Naphthalene Sulfonates) researchgate.net |

|---|---|---|---|

| Column | ODS-AQ or Luna C18(2), 150 x 2 mm, 3 µm | BIST™ A, 4.6×150 mm, 5 µm | RP-C18 Solid Phase |

| Mobile Phase | A: Water; B: Water-Methanol (50:50, v/v). Both with 5 mM TBAB, 4 g/L disodium (B8443419) sulphate, and HCl. Gradient elution. | Acetonitrile (80%), TMDAP formate (B1220265) buffer pH 4.0 (20%) | Aqueous samples with tetrabutylammonium salt as ion pairing reagent. |

| Flow Rate | 0.25 mL/min | 1.0 mL/min | Not Specified |

| Detection | Fluorescence and UV-Visible | UV at 270 nm | Diode-Array Detector |

| Key Finding | Baseline separation of six naphthalene sulfonate isomers achieved within 33 minutes. researchgate.net | Effective retention and separation of similarly structured acids like 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid. sielc.com | Method is suitable for trace-level determination with detection limits in the sub-ppb range for surface water. researchgate.net |

While HPLC is preferred for the direct analysis of non-volatile sulfonated naphthalenes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying their metabolites, such as hydroxylated derivatives (naphthols), in transformation or metabolism studies. nih.govnih.gov Naphthalene itself is metabolized in the body to products including 1-naphthol (B170400) and 2-naphthol (B1666908), which are then excreted, often as glucuronide and sulfate (B86663) conjugates. wiley.com

For GC-MS analysis, a multi-step sample preparation is required. uzh.ch First, enzymatic hydrolysis (using enzymes like β-glucuronidase and arylsulfatase) is performed to cleave the conjugates and release the free naphthols. wiley.comuzh.ch Because naphthols are not sufficiently volatile for GC analysis, a derivatization step is necessary. wiley.com This typically involves converting the hydroxyl groups into more volatile silyl (B83357) ethers (e.g., using silylating agents like BSA+TMCS) or acetylated derivatives. wiley.comuzh.ch

Following preparation, the derivatized analytes are separated on a GC column (e.g., a (5%-phenyl)-methylpolysiloxane column) and detected by a mass spectrometer. wiley.comresearchgate.net MS detection provides high specificity and allows for structural elucidation based on fragmentation patterns. researchgate.net Operating in selected-ion monitoring (SIM) mode enhances sensitivity for quantitative analysis by monitoring specific characteristic ions of the target metabolites. wiley.com This methodology has been successfully applied to determine naphthalene metabolites in urine for biomonitoring of exposure. nih.govwiley.comuzh.ch

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Collection | Urine or other biological matrix. | Obtain sample for analysis. |

| 2. Enzymatic Hydrolysis | Incubation with β-glucuronidase and arylsulfatase. wiley.comuzh.ch | Release free naphthols from their glucuronide and sulfate conjugates. wiley.com |

| 3. Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction. uzh.ch | Purify and concentrate the analytes. uzh.ch |

| 4. Derivatization | Reaction with a silylating agent (e.g., BSA+TMCS) or acetic anhydride. wiley.comuzh.ch | Increase volatility of the naphthols for GC analysis. wiley.com |

| 5. GC-MS Analysis | Separation on a capillary column and detection by mass spectrometry (often in SIM mode). wiley.comuzh.ch | Separate, identify, and quantify the derivatized metabolites. wiley.com |

Spectrophotometric Titration for Quantitative Determination

Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for the quantitative determination of naphthalene sulfonates. nih.gov One such technique is spectrophotometric titration, which relies on the formation of complexes that can be monitored by changes in absorbance. researchgate.net

Naphthalene sulfonates can form neutral outer-sphere complexes with aquated barium ions (Ba²⁺) in water/acetone solutions. researchgate.net This reaction can be exploited for titrimetric analysis. The titration is performed using a standard solution of barium chloride as the titrant. An indicator, such as thymolphthalein (B86794) complexone, which also reacts with barium ions, is used to signal the endpoint. researchgate.net The endpoint of the titration is detected by monitoring the absorbance of the solution at a specific wavelength using a spectrophotometer. researchgate.net The change in absorbance corresponds to the consumption of the analyte and the subsequent reaction of the titrant with the indicator. This method has been successfully used for the determination of submilligram quantities of naphthalene sulfonates. researchgate.net

Another approach involves spectrophotometric determination following a pre-concentration step, such as molecularly imprinted stir bar sorptive extraction (MIPSBSE). researchgate.net This allows for the analysis of trace amounts in complex matrices like seawater. After extraction and elution, the concentration is determined by measuring the UV absorbance. Such methods have shown good linear ranges and low detection limits. researchgate.net

| Analyte | Linear Range (µg L⁻¹) | Detection Limit (µg L⁻¹) | Enrichment Factor |

|---|---|---|---|

| 2-Naphthalene sulfonate (2-NS) | 5-250 | 1.20-2.97 | 27 |

| 1-Naphthalene sulfonate (1-NS) | 5-250 | 1.20-2.97 | 10 |

| 1-Naphthol-3,6-disulfonic acid (3,6-NDS-1-OH) | 5-250 | 1.20-2.97 | 14 |

| 5-Amino-1-naphthalenesulfonic acid (5-NH₂-1-NS) | 10-250 | 1.20-2.97 | 7 |

Electrochemical Analytical Techniques for Trace Analysis

Electrochemical techniques provide a highly sensitive and often low-cost platform for the trace analysis of electroactive compounds, including naphthalene derivatives. nih.gov These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

The development of chemically modified electrodes is a key area of research for enhancing the selectivity and sensitivity of electrochemical sensors. For example, a polymer film–based modified electrode, created by electropolymerising 7-amino-4-hydroxynaphthalene-2-sulfonic acid on a glassy carbon electrode, has been developed for the determination of other analytes, demonstrating the utility of naphthalene sulfonic acid derivatives in sensor construction. researchgate.net For the trace detection of related pharmaceutical compounds, paste electrodes modified with graphene and multi-walled carbon nanotubes (GR-CNT) have been shown to be effective. nih.gov

Techniques like Differential Pulse Voltammetry (DPV) are employed to improve detection limits. nih.gov For some analytes, a preconcentration step, where the electrode is immersed in the sample solution at open circuit potential for a set time, can be used to accumulate the target compound on the electrode surface, significantly enhancing the detection signal and lowering the limit of detection to the ng·L⁻¹ level. nih.gov

Methodologies for Purity Assessment and Identification of Related Substances

Ensuring the purity of Sodium 8-hydroxynaphthalene-2-sulphonate is critical, as impurities can arise from starting materials or as by-products during synthesis. nih.gov One of the major challenges is that the compound may only be commercially available in technical grades with purities around 70-85%, necessitating robust analytical methods for quality control and the preparation of pure reference standards. nih.gov

HPLC is the primary method for purity assessment and the identification of related substances. mdpi.com A well-developed, stability-indicating HPLC method can resolve the main peak from all potential impurities and degradation products. mdpi.com The quantification of these impurities is often done using an area normalization method, where the percentage of an impurity is calculated from its peak area relative to the total area of all peaks in the chromatogram. mdpi.com

The identification of these related substances often requires more advanced techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. acs.org For example, in the synthesis of related compounds like 8-anilinonaphthalene-1-sulfonic acid, a major side product was identified as 8-hydroxynaphthalene-1-sulfonic acid, formed by the hydrolysis of a chloro-group. acs.org The purification of technical-grade material to obtain a high-purity reference standard (>99%) can be achieved using preparative chromatographic techniques like high-speed counter-current chromatography (HSCCC). nih.gov The identity and purity of the resulting standard are then confirmed by a suite of analytical methods, including HPLC, elemental analysis, UV spectroscopy, and HRMS. nih.gov

Historical and Industrial Academic Research Trajectories of Naphthalene Sulphonates

Evolution of Synthetic Organic Chemistry through Dye Intermediates

The development of synthetic dyes in the 19th and 20th centuries was a primary driver for the burgeoning field of synthetic organic chemistry, with naphthalene (B1677914) and its derivatives at the forefront. Naphthalene, readily available from coal tar, became a foundational raw material for a vast array of colorful and commercially valuable products. monumentchemical.comnih.gov The introduction of the sulfonic acid group (–SO₃H) into the naphthalene ring system was a critical chemical innovation. This functional group rendered the otherwise water-insoluble naphthalene derivatives soluble in water, a crucial property for the dyeing process. nih.govresearchgate.net

Naphthalenesulfonates, and particularly the aminonaphthalenesulfonic acids, became an indispensable class of compounds known as dye intermediates. wikipedia.org These intermediates are molecules that are not dyes themselves but are the penultimate precursors in dye synthesis. The chemical versatility of these sulfonated compounds allowed for the creation of a wide spectrum of azo dyes. For instance, the sodium salt of 6-hydroxy-2-naphthalenesulfonic acid, also known as Schaeffer's salt, is a well-known precursor in the synthesis of FD&C Red No. 40, a widely used colorant for foods, drugs, and cosmetics. sigmaaldrich.comlookchem.com Similarly, 1-naphthol-5-sulfonic acid sodium, an isomer of the subject compound, is a vital intermediate for producing pigments and dyes such as direct dark blue L and lake bordeaux BLC. google.com

The demand for new and better dyes pushed chemists to explore the reactivity of naphthalene, leading to a deeper understanding of electrophilic aromatic substitution and the influence of substituents on the naphthalene core. The work with these intermediates not only populated the color palette of the textile industry but also helped establish the fundamental principles of reaction mechanisms and molecular structure that define modern organic chemistry. monumentchemical.comligninchina.com

| Intermediate Compound Name | Common Name / Isomer Of | Application / Resulting Dye Type | Reference |

|---|---|---|---|

| Aminonaphthalenesulfonic acids | N/A | Key precursors to a wide variety of azo dyes. | wikipedia.org |

| Sodium 6-hydroxy-2-naphthalenesulfonate | Schaeffer's Salt / Isomer of Sodium 8-hydroxynaphthalene-2-sulphonate | Used in the synthesis of FD&C Red No. 40. | sigmaaldrich.comlookchem.com |

| Sodium 1-naphthol-5-sulfonate | L-acid / Isomer of this compound | Intermediate for Direct Dark Blue L, Lake Bordeaux BLC, and sensitizers for laser printing. | google.com |

| Naphthalene-1,5-disulphonic acid | Armstrong's Acid | A basic chemical used in the synthesis of dyes and building materials. | researchgate.net |

Pioneering Discoveries and Methodological Advancements in Naphthalene Chemistry

Academic and industrial research into naphthalene chemistry has been marked by significant methodological breakthroughs, many of which are now textbook examples in organic chemistry. A paramount discovery was the principle of kinetic versus thermodynamic reaction control, vividly demonstrated in the sulfonation of naphthalene. sciencemadness.org Early research established that reacting naphthalene with sulfuric acid at lower temperatures (below 60-80°C) predominantly yields 1-naphthalenesulfonic acid (the "alpha" isomer), the kinetically favored product. sciencemadness.orgresearchgate.net However, if the reaction is conducted at higher temperatures (around 160°C or above), the main product is 2-naphthalenesulfonic acid (the "beta" isomer), which is the more thermodynamically stable product. sciencemadness.orgacs.org This temperature-dependent selectivity allowed chemists to preferentially synthesize specific isomers required for different applications.

Another crucial advancement was the development of methods to convert the sulfonated naphthalenes into other useful derivatives. The alkali fusion of sodium naphthalene sulfonates to produce naphthols is a classic example. By fusing the sodium salt of the sulfonic acid with potassium or sodium hydroxide (B78521) at high temperatures (around 300°C), the sulfonate group is replaced by a hydroxyl group. sciencemadness.orgyoutube.com This process was essential for producing 1-naphthol (B170400) and 2-naphthol (B1666908), which are themselves important intermediates.

Over time, research has continued to refine these processes. For instance, patents describe improved methods for producing alkyl naphthalene sulfonates by the intermittent and incremental addition of sulfonating agents and alcohols to liquid naphthalene. google.com This approach helps to control the vigorous exothermic nature of the reaction and reduce the formation of by-products. google.com More recent academic explorations have led to the design of novel surfactants and ionic liquids based on the naphthalene sulfonate structure, demonstrating enhanced properties like high thermal stability and improved water solubility for applications in enhanced oil recovery. frontiersin.org

| Reaction Condition | Primary Product | Reaction Control Type | Significance | Reference |

|---|---|---|---|---|

| Sulfonation at low temperature (e.g., < 80°C) | 1-Naphthalenesulfonic acid | Kinetic | Formation of the faster-forming, less stable isomer. | sciencemadness.orgresearchgate.net |

| Sulfonation at high temperature (e.g., > 160°C) | 2-Naphthalenesulfonic acid | Thermodynamic | Formation of the more stable isomer via equilibrium. | sciencemadness.orgacs.org |

| Alkali fusion of sodium naphthalene sulfonate (e.g., ~300°C) | 1-Naphthol or 2-Naphthol | Nucleophilic Aromatic Substitution | Key method to convert sulfonic acids to valuable naphthols. | sciencemadness.orgyoutube.com |

| Incremental addition of reagents in alkyl naphthalene sulfonate synthesis | Alkyl naphthalene sulfonates | Process Control | Improved control over exothermic reactions and reduced by-products. | google.com |

Academic Contributions to Industrial Process Optimization and Innovation

Academic research has played a continuous and vital role in optimizing industrial processes for naphthalene sulphonates and in discovering new applications for these versatile compounds. This synergy ensures that industrial methods become more efficient, cost-effective, and environmentally sustainable.

One major area of academic contribution has been in the optimization of synthesis conditions. For example, detailed studies on the production of naphthalene sulfonic acid formaldehyde (B43269) condensates—widely used as superplasticizers in concrete—have systematically investigated the effects of reactant ratios, temperature, and condensation time to maximize product performance. wikipedia.orgresearchgate.net Research has shown that specific temperature ranges (e.g., 110-120°C) and reaction times can yield products with superior dispersing properties. researchgate.net Furthermore, academics have employed sophisticated process simulation tools like ASPEN PLUS to model naphthalene production, identifying opportunities for significant energy savings and reductions in environmental impact through process integration and heat exchanger network optimization. researchgate.net

Innovation driven by academic research has also expanded the applications of naphthalene derivatives far beyond their traditional uses. While the industry historically focused on dyes and surfactants, academic labs have been exploring the potential of naphthalene-based compounds in medicinal chemistry. researchgate.net Numerous studies have synthesized and evaluated novel naphthalene heterocycles for their potential as anticancer and antimicrobial agents. biointerfaceresearch.comekb.eg This research involves creating complex molecular hybrids and evaluating their biological activity against targets like cancer cell lines, opening up new avenues for high-value applications. ekb.egnih.gov

Finally, academic institutions have been instrumental in developing the advanced analytical techniques necessary for industrial quality control. Research on methods like high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) has provided industries with the tools to separate, identify, and quantify isomeric naphthalene sulphonates in complex mixtures and industrial effluents, ensuring product purity and monitoring environmental discharge. researchgate.netnih.gov

| Area of Research | Key Academic Finding | Industrial Relevance | Reference |

|---|---|---|---|

| Synthesis Optimization | Determining optimal temperature (110-120°C) and time (5.5 hours) for naphthalene sulfonic acid formaldehyde condensate synthesis. | Improved yield and performance of concrete superplasticizers. | researchgate.net |

| Process Simulation | Using ASPEN ENERGY ANALYZER to identify potential energy savings of over 60% in naphthalene production processes. | Reduced operating costs and lower environmental footprint for chemical plants. | researchgate.net |

| New Applications | Synthesis of novel naphthalene-based heterocycles with significant antitumor effects on breast cancer (MCF7) cell lines. | Opens potential new markets in pharmaceuticals and high-value specialty chemicals. | ekb.eg |

| Analytical Methods | Development of HPLC and CZE techniques for the separation and quantification of naphthalene sulfonate isomers. | Enhanced quality control, process monitoring, and environmental analysis. | researchgate.netnih.gov |

| Effluent Treatment | Investigating advanced oxidation and biological processes (bioaugmentation) to degrade refractory naphthalene sulphonates in industrial wastewater. | Improved environmental compliance and sustainability of manufacturing operations. | researchgate.netkent.ac.uk |

Future Research Directions and Emerging Areas in Sodium 8 Hydroxynaphthalene 2 Sulphonate Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. For the synthesis of Sodium 8-hydroxynaphthalene-2-sulphonate and its derivatives, future research is geared towards developing more sustainable methodologies.

Another key area of development is the use of biocatalysis. The biotransformation of naphthalenesulfonic acids using microorganisms, such as green algae, has been demonstrated. rsc.org These biological systems can hydroxylate the naphthalene (B1677914) ring, offering a potentially milder and more selective route to hydroxynaphthalene sulfonates compared to traditional chemical methods that often require harsh conditions and generate significant waste. Future research will likely focus on identifying and engineering enzymes or whole-cell systems specifically for the efficient and selective synthesis of this compound.

The table below outlines some green chemistry approaches and their potential benefits for the synthesis of this compound.

| Green Chemistry Approach | Potential Benefits |

| Waste Liquor Recycling | Reduced environmental pollution, recovery of valuable materials, improved cost-effectiveness. rsc.org |

| Biocatalysis (e.g., using algae or enzymes) | Milder reaction conditions, higher selectivity, reduced use of hazardous reagents. rsc.org |